6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one
Description
Significance of the Tetrahydroquinoline System in Medicinal Chemistry and Organic Synthesis
The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework is a recurring motif in a multitude of natural products and synthetic compounds that exhibit significant biological activities. nih.govnih.gov Its structural prevalence is a testament to its evolutionary selection in nature and its synthetic utility in the laboratory. In medicinal chemistry, THQ derivatives are recognized for a broad spectrum of pharmacological effects. gfcollege.in Research has demonstrated their potential as anticancer, anti-inflammatory, antioxidant, antimalarial, and antiviral agents. gfcollege.innih.gov
This wide range of biological functions has made the THQ scaffold a cornerstone in pharmaceutical research. ontosight.ai Notable examples of bioactive molecules incorporating this core include the schistosomicide Oxamniquine and the antitumor antibiotic Dynemycin. gfcollege.inwikipedia.org The versatility of the THQ system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects.
From an organic synthesis perspective, the importance of the tetrahydroquinoline scaffold has spurred the development of numerous and diverse synthetic strategies. nih.gov These methods range from the classical hydrogenation of the corresponding quinoline (B57606) to more complex and efficient domino, tandem, or cascade reactions that can build the heterocyclic system in a single operation. nih.govwikipedia.org The development of enantioselective methods to produce specific stereoisomers of THQ derivatives is also a significant area of research, as the three-dimensional arrangement of atoms is often critical for biological activity. organic-chemistry.org Synthetic chemists continue to explore novel routes to access THQs with unique substitution patterns, further expanding their potential in drug discovery and materials science. organic-chemistry.orgnih.gov
Table 1: Examples of Biological Activities Associated with the Tetrahydroquinoline Scaffold
| Biological Activity | Description |
|---|---|
| Anticancer | Derivatives have shown the ability to inhibit the proliferation of various cancer cell lines through mechanisms like apoptosis induction. nih.govnih.gov |
| Anti-inflammatory | Certain THQ compounds have demonstrated the capacity to reduce inflammation in preclinical models. nih.govresearchgate.net |
| Antiviral | The scaffold is present in compounds evaluated for activity against viruses, including HIV. nih.gov |
| Antimalarial | The THQ core is a key feature in some compounds designed to combat malaria parasites. nih.gov |
| Antioxidant | Many THQ derivatives have been studied for their ability to neutralize harmful reactive oxygen species. nih.gov |
| Neuroprotective | Some compounds are being investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov |
Overview of "6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one" within the Scaffold Context
Within the extensive family of tetrahydroquinolines, this compound is a specific derivative distinguished by two key functional groups: a benzoyl substituent at the 6-position of the aromatic ring and a carbonyl group at the 2-position, forming a lactam (an amide within a cyclic system). uni.lu While extensive, dedicated research on this exact molecule is not widely present in the literature, its structure can be analyzed based on the known properties of its constituent parts.
The "tetrahydroquinolin-2-one" core, also known as 3,4-dihydro-1H-quinolin-2-one, represents a subset of the THQ family that has been investigated for its own unique biological properties. Derivatives of this core structure have been synthesized and evaluated for potent anticancer and antiproliferative activities. nih.gov The presence of the lactam function introduces a polar, hydrogen-bond-accepting and -donating group that can significantly influence the molecule's solubility, crystal packing, and interactions with biological targets.
The benzoyl group at the 6-position is another significant feature. Substitutions on the aromatic ring of the THQ scaffold are a common strategy to modulate biological activity. The attachment of an aryl ketone, such as a benzoyl group, adds a rigid, aromatic substituent that can engage in various non-covalent interactions (e.g., pi-stacking, hydrophobic interactions) with protein targets. Research into other substituted tetrahydroquinolines has shown that the nature and position of such groups are critical for activity. researchgate.net For instance, studies on other benzoyl-substituted THQ analogues have been conducted, indicating the relevance of this particular type of substitution in exploring the chemical space of this scaffold.
Therefore, this compound stands as a synthetic compound that merges the established tetrahydroquinoline scaffold with functional groups known to be important in medicinal chemistry. Its properties are defined by the combination of the lactam-containing heterocyclic core and the aromatic benzoyl substituent.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃NO₂ | uni.lu |
| Monoisotopic Mass | 251.09 g/mol | uni.lu |
| IUPAC Name | 6-benzoyl-3,4-dihydro-1H-quinolin-2-one | uni.lu |
| InChIKey | BGGBOXVSGGCWMO-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 2.4 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
6-benzoyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-9-7-12-10-13(6-8-14(12)17-15)16(19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGBOXVSGGCWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Benzoyl 1,2,3,4 Tetrahydroquinolin 2 One and Its Derivatives
Established Synthetic Routes for the Tetrahydroquinolin-2-one Core
The formation of the bicyclic lactam structure of tetrahydroquinolin-2-one is a critical first stage. Chemists have devised several reliable methods, ranging from domino reactions to cyclizations involving highly reactive intermediates.
Another key strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction proceeds via a 6-endo-dig cyclization pathway, which can be initiated by various electrophilic reagents such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), to yield 3-halogenated quinolines. researchgate.net These can then be further modified to produce the tetrahydroquinolin-2-one structure. Additionally, mercury-catalyzed ring closure of the same alkynylaniline precursors can be used to synthesize quinolines that can serve as intermediates. researchgate.net Ground-state radical-mediated intramolecular C-H amination represents another modern approach, where N-phenoxy derivatives of arylpropylamines cyclize to form tetrahydroquinolines under acidic conditions using a ruthenium catalyst. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Reactants | Enaminones and Acyl Meldrum's Acids | nih.govresearchgate.net |
| Key Step | Electrophilic Cyclization | nih.gov |
| Process Type | "One-pot" procedure without isolation of intermediates | researchgate.net |
| Advantages | Shortened reaction time, broad substituent scope | researchgate.net |
Multi-step and domino reactions provide efficient pathways to construct the tetrahydroquinoline framework, often with high atom economy. nih.gov One such strategy involves the catalytic hydrogenation of 2-nitroarylketones. This sequence is triggered by the reduction of the nitro group, which leads to the formation of a cyclic imine intermediate, followed by a second reduction step to yield the final cis-disubstituted tetrahydroquinoline with high diastereoselectivity. nih.gov
Another established two-step procedure involves an initial regioselective intermolecular hydroaminoalkylation of an ortho-chlorostyrene with an N-methylaniline, catalyzed by a titanium complex. researchgate.net This is followed by an intramolecular Buchwald-Hartwig amination to close the ring and form the 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net Furthermore, one-pot multicomponent reactions, such as the Mannich reaction, can be employed. This involves the condensation of a compound with an acidic proton (like a precursor to the quinolinone ring), formaldehyde, and an amine under reflux conditions to generate N-substituted tetrahydroquinoline derivatives. nih.gov
Benzoylation and Acylation Strategies for 6-Benzoyl Derivatives
Once the tetrahydroquinolin-2-one core is synthesized, the benzoyl group is typically introduced onto the aromatic portion of the molecule at the 6-position. The most common method for this transformation is the Friedel-Crafts acylation. youtube.comkhanacademy.org In this electrophilic aromatic substitution reaction, the tetrahydroquinolin-2-one acts as the nucleophilic aromatic ring. The reaction is carried out using benzoyl chloride as the source of the benzoyl group and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgyoutube.com
The mechanism involves the Lewis acid activating the benzoyl chloride to form a highly electrophilic acylium ion. youtube.comkhanacademy.org The electron-rich aromatic ring of the tetrahydroquinolin-2-one then attacks this acylium ion. The directing effects of the substituents on the ring guide the benzoyl group to the 6-position. A final deprotonation step restores the aromaticity of the ring, yielding 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one. khanacademy.org Similar acylation reactions can be performed using acid anhydrides as the acylating agent. youtube.comyoutube.com Another related method is the Schotten-Baumann reaction, which is often used for the acylation of amines but can be adapted for certain aromatic systems under specific biphasic conditions. rsc.orgyoutube.com
Advanced Synthetic Techniques and Challenges
The pursuit of more efficient, environmentally friendly, and stereocontrolled synthetic methods has led to the development of advanced techniques for constructing functionalized tetrahydroquinolines.
The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for synthesizing tetrahydroquinolines from anilines, aldehydes, and activated alkenes. eurekaselect.com Advanced applications of this reaction employ mechanochemical activation, such as high-speed vibratory ball milling, as a green chemistry approach. mdpi.comresearchgate.net This solvent-free or low-solvent technique can promote sequential three-component aza-vinylogous Povarov reactions to furnish highly functionalized 1,2,3,4-tetrahydroquinolines. mdpi.com These mechanochemical methods have been shown to be effective in producing cis-2,4-disubstituted tetrahydroquinolines with good to excellent yields and high diastereoselectivity. researchgate.net The use of mechanochemistry addresses some challenges of traditional synthesis, such as poor functional group compatibility, by providing an alternative energy input for the reaction. mdpi.com
| Technique | Description | Key Features | Reference |
|---|---|---|---|
| Conventional Povarov | Three-component reaction of anilines, aldehydes, and alkenes, typically catalyzed by Lewis acids in solution. | One-pot synthesis, builds molecular complexity quickly. | eurekaselect.com |
| Mechanochemical Povarov | Reaction is activated by mechanical force (e.g., ball milling) instead of heat or solvents. | Green methodology, high diastereoselectivity, solvent-free. | mdpi.comresearchgate.net |
Creating specific stereoisomers of substituted tetrahydroquinolines is a significant challenge in modern organic synthesis. Asymmetric catalysis offers a direct route to enantiomerically enriched products. For instance, chiral phosphoric acids have been successfully used as catalysts in three-component Povarov reactions and four-component cyclizations to afford tetrahydroquinolines with excellent enantiomeric excesses. organic-chemistry.orgthieme-connect.com Similarly, gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation provides an efficient pathway to chiral tetrahydroquinolines. organic-chemistry.org Highly diastereoselective syntheses have also been achieved through [4+2] annulation reactions between in-situ generated p-quinone methides and various alkenes. dntb.gov.uanih.govfrontiersin.org
When a stereoselective synthesis is not feasible, chiral resolution is employed to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic tetrahydroquinoline (if it contains a basic or acidic handle) with a chiral resolving agent, such as tartaric acid. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by crystallization. Another technique involves derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated chromatographically, for example, by gas chromatography-mass spectrometry (GC-MS). nih.gov
"One-Pot" Synthesis Procedures for this compound and its Derivatives
While the direct "one-pot" synthesis of this compound is not extensively documented in publicly available scientific literature, the principles of one-pot reactions have been widely applied to the synthesis of the core tetrahydroquinoline and quinolin-2-one scaffolds. These methodologies offer significant advantages, including reduced reaction times, lower costs, and decreased waste generation by avoiding the isolation and purification of intermediates. This section will delve into established one-pot procedures for related derivatives, which could conceptually be adapted for the synthesis of the target compound.
Multicomponent reactions (MCRs) are powerful tools in combinatorial and medicinal chemistry for the synthesis of diverse molecular structures, and they represent a prominent strategy for constructing quinoline (B57606) and tetrahydroquinoline skeletons. nih.gov These reactions, by their nature, are one-pot processes that bring together three or more reactants in a single reaction vessel to form a final product that incorporates substantial portions of all the initial components.
One of the most significant approaches to the one-pot synthesis of tetrahydroquinolines is the Povarov reaction, which is a type of aza-Diels-Alder reaction. researchgate.net This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene to form the tetrahydroquinoline ring system. The versatility of the Povarov reaction allows for the introduction of a variety of substituents on the aromatic ring and at other positions of the heterocyclic core, depending on the choice of starting materials.
For instance, a sequential three-component Povarov reaction has been successfully employed for the synthesis of functionalized 2,4,4-trisubstituted 1,2,3,4-tetrahydroquinolines under mechanochemical conditions, highlighting a green chemistry approach to these scaffolds. researchgate.net While a benzoyl group at the 6-position is not specifically exemplified, the use of a substituted aniline, such as 4-aminobenzophenone, could potentially lead to the desired 6-benzoyl-substituted tetrahydroquinoline core.
Another relevant one-pot approach is the domino reaction, also known as a cascade reaction. These processes involve a series of intramolecular transformations that occur sequentially without the addition of new reagents or catalysts. Domino reactions have proven to be particularly valuable for generating tetrahydroquinolines with diverse substitution patterns. nih.gov
An example of a domino reaction for the synthesis of tetrahydroquinolines involves the conversion of 2-nitroarylketones and aldehydes. This process is initiated by the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, and subsequent reduction to yield the tetrahydroquinoline. mdpi.com
The following table summarizes representative examples of one-pot syntheses of substituted tetrahydroquinoline and quinolin-2-one derivatives, illustrating the scope and efficiency of these methods.
| Entry | Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) |
| 1 | Aniline, Benzaldehyde, N-Vinylpyrrolidinone | Yb(OTf)₃ | Acetonitrile, rt, 12 h | 4-Phenyl-2,3,4,9-tetrahydro-1H-pyrrolo[3,2-b]quinoline | 92 |
| 2 | 4-Methoxyaniline, Benzaldehyde, Cyclopentadiene | Sc(OTf)₃ | Dichloromethane, rt, 4 h | 6-Methoxy-4-phenyl-3a,4,9,9a-tetrahydro-1H-cyclopenta[b]quinoline | 85 |
| 3 | 2-Nitrochalcones | SnCl₂·2H₂O | Ethanol, Reflux | 2,4-Diaryl-1,2,3,4-tetrahydroquinolines | 75-90 |
| 4 | 2-Aminobenzamide (B116534), Benzoyl chlorides | SBA-Pr-SO₃H | Solvent-free | Quinazolinone derivatives | Good to excellent |
This table is a compilation of data from various sources demonstrating one-pot syntheses of related heterocyclic compounds and does not represent the direct synthesis of this compound.
The synthesis of the quinolin-2-one moiety has also been approached via one-pot methodologies. For example, quinazolinone derivatives have been efficiently synthesized in good to excellent yields through the reaction of 2-aminobenzamide and aromatic benzoyl chlorides under solvent-free conditions using a nano solid acid catalyst. orientjchem.org This highlights the potential for creating amide-containing heterocyclic systems in a single step.
While a specific, optimized one-pot procedure for this compound remains to be explicitly described, the existing literature on multicomponent and domino reactions for the synthesis of tetrahydroquinolines and quinolin-2-ones provides a strong foundation for the development of such a method. Future research could focus on the integration of a benzoylated aniline precursor into established Povarov-type reactions or the development of a novel domino sequence starting from appropriately substituted precursors to achieve the target molecule in a single, efficient operation.
Chemical Reactivity and Transformations of 6 Benzoyl 1,2,3,4 Tetrahydroquinolin 2 One and Analogues
Oxidation Reactions
The tetrahydroquinoline core is susceptible to oxidation, leading to aromatization or the introduction of new functional groups. The N-acyl group in analogues often influences the reaction's outcome. For N-acyl-1,2,3,4-tetrahydroquinolines, benzylic oxidation at the C4 position can be achieved using reagents like chromium hexacarbonyl/tert-butyl hydroperoxide. researchgate.net
Dehydrogenation of the heterocyclic ring is a common oxidative transformation. Various catalytic systems have been developed for the aerobic and additive-free dehydrogenation of N-heterocycles, including 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net For instance, a nickel oxide catalyst supported on graphene (NiO/Gr) has proven effective for the aerobic oxidation of 1,2,3,4-tetrahydroquinoline. researchgate.net Similarly, manganese oxides derived from the pyrolysis of MnCO3 are active for the aerobic oxidative dehydrogenation of these systems. researchgate.net In some cases, the oxidation of 1,2,3,4-tetrahydroquinoline can lead directly to the fully aromatized quinoline (B57606). semanticscholar.org
| Catalyst/Reagent | Substrate | Product | Conditions |
| NiO/Gr | 1,2,3,4-tetrahydroquinoline | Quinoline / Dihydroquinoline | O2, 100 °C, DMSO researchgate.net |
| Manganese Oxides | 1,2,3,4-tetrahydroquinoline | Dehydrogenated products | Aerobic, additive-free researchgate.net |
| Copper(II) chloride-O2 | 1,2,3,4-tetrahydroquinoline | Quinoline | O2, 40°C semanticscholar.org |
| Cr(CO)6 / t-BuOOH | N-Acyl-1,2,3,4-tetrahydroquinolines | 4-Oxo derivatives | Benzylic oxidation researchgate.net |
Reduction Reactions
The reduction of the quinoline system and its derivatives can target the carbonyl groups or the aromatic ring. The carbonyl of the benzoyl group and the lactam in 6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one can be reduced under specific conditions. Catalytic hydrogenation is a common method for the reductive cyclization of precursors to form the tetrahydroquinoline skeleton. nih.gov
For related quinoline systems, various reducing agents have been employed to yield 1,2,3,4-tetrahydroquinolines. Gold nanoparticles supported on TiO2 can catalyze the reduction of functionalized quinolines using hydrosilanes and ethanol. researchgate.net A chiral phosphoric acid catalyst has been used for the asymmetric reduction of 2-aminochalcones to tetrahydroquinolines with a Hantzsch ester as the hydrogen source. organic-chemistry.org Additionally, sodium borohydride (B1222165) (NaBH4) is a standard reagent for reducing imine intermediates formed during cyclization reactions leading to tetrahydroquinolines. organic-chemistry.orgrsc.org In some cases, dissolving metal reductions, such as using iron powder in acid, can initiate a domino sequence of nitro group reduction and cyclization to form dihydroquinolinones. nih.gov
| Reagent/Catalyst | Substrate Type | Product Type | Key Features |
| H2 / Catalyst | 2-Nitrochalcones | 1,2,3,4-Tetrahydroquinolines | Reductive cyclization nih.gov |
| Iron / HCl | Nitro-aryl precursors | 2,3-Dihydro-4(1H)-quinolinones | Dissolving metal reduction-cyclization nih.gov |
| Au/TiO2 with Hydrosilane/Ethanol | Quinolines | 1,2,3,4-Tetrahydroquinolines | Heterogeneous catalysis, solvent-free conditions researchgate.net |
| Chiral Phosphoric Acid / Hantzsch Ester | 2-Aminochalcones | Tetrahydroquinolines | Asymmetric reduction organic-chemistry.org |
| Sodium Borohydride (NaBH4) | Dihydroisoquinolines / Imines | Tetrahydroisoquinolines | Reduction of C=N bond rsc.org |
Substitution Reactions and Functional Group Interconversions
The aromatic ring of the tetrahydroquinolin-2-one core is activated towards electrophilic aromatic substitution. The precise location of substitution is directed by the combined electronic effects of the lactam's nitrogen atom and the deactivating benzoyl group. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives highlighted the complexities of regioselectivity. researchgate.net Depending on the N-protecting group and reaction conditions, nitration can occur at different positions on the benzene (B151609) ring. researchgate.net
Functional group interconversion (FGI) involves converting one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uk For a molecule like this compound, the benzoyl ketone could be converted to a secondary alcohol via reduction, or the lactam could potentially be opened via hydrolysis. The principles of nucleophilic substitution are also relevant, for instance, in the conversion of alcohols to halides or the Finkelstein reaction for halide exchange. vanderbilt.edu
Cyclization and Coupling Reactions in Related Systems
The synthesis of the tetrahydroquinoline skeleton often involves cyclization and coupling reactions. Domino reactions, where multiple bond-forming events occur in a single operation, are an efficient strategy. nih.gov These can include sequences like SNAr-Michael additions or reduction followed by cyclization. nih.gov
Palladium-catalyzed reactions are prominent in forming this heterocyclic system. One approach involves a formal (4+2) cycloaddition that utilizes the activation of C(sp3)–H bonds in amidotolyl precursors with allenes as partners. acs.org Another strategy is the electroreductive intermolecular coupling of 4-quinolones with benzophenones, which can lead to the formation of new C-C bonds at the 2-position of the quinolone ring. nih.govacs.org Furthermore, transition-metal-free cyclization of enamides with benzyl (B1604629) azide (B81097) under acidic conditions can produce fused-ring tetrahydroquinolines. nih.gov
More advanced strategies include the Povarov reaction, which can be adapted to produce highly functionalized tetrahydroquinolines. nih.gov The electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, or Br2 provides a direct route to 3-halo-substituted quinolines, which can be subsequently reduced. nih.gov
Complexation Chemistry and Adduct Formation with Metal Centers
The tetrahydroquinoline scaffold can act as a ligand in organometallic chemistry. It possesses multiple potential coordination sites: the nitrogen atom of the lactam, the oxygen atoms of the lactam and benzoyl groups, and the fused aromatic ring.
Studies on 1,2,3,4-tetrahydroquinoline itself have shown that it can coordinate to Group 6 metals (Cr, Mo, W) in two distinct ways. researchgate.net Thermal reaction with metal hexacarbonyls can lead to the formation of (η⁶-arene)tricarbonylmetal complexes, where the metal coordinates to the benzene ring. researchgate.net Alternatively, it can form (σ-nitrogen)pentacarbonylmetal derivatives through coordination at the nitrogen atom. researchgate.net The formation of heterobimetallic complexes featuring d⁸–d¹⁰ metal pairs highlights the ability of related ligand systems to bridge two different metal centers, a concept applicable to the multifunctional nature of this compound. nih.gov The presence of both hard (oxygen) and borderline (nitrogen, arene) donors allows for potential complexation with a variety of metal ions.
| Metal | Ligand | Coordination Mode | Complex Type |
| Cr, Mo, W | 1,2,3,4-Tetrahydroquinoline | η⁶-arene | [M(CO)₃(η⁶-C₉H₁₁N)] researchgate.net |
| Cr, Mo, W | 1,2,3,4-Tetrahydroisoquinoline | σ-Nitrogen | [M(CO)₅(σ-NC₉H₁₁)] researchgate.net |
Structure Activity Relationship Sar Studies of 6 Benzoyl 1,2,3,4 Tetrahydroquinolin 2 One and Tetrahydroquinoline Derivatives
Influence of Substituents on Biological Interactions
The benzoyl group attached at the C-6 position of the tetrahydroquinoline core serves as a key interaction domain, and modifications to this ring significantly alter biological activity. SAR studies on a library of cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines revealed that the potency of these compounds is highly dependent on the substitution pattern of the benzoyl ring. nih.gov Specifically, compounds featuring small, lipophilic substituents located at the meta and para-positions of the benzoyl ring demonstrated the highest potency. nih.gov This suggests that these positions are likely involved in crucial hydrophobic interactions within the binding pocket of the biological target. The electronic properties of these substituents also play a role, although the lipophilic character appears to be a dominant factor for this particular series. nih.gov
The tetrahydroquinoline nucleus is more than a simple scaffold; its substitution pattern is integral to the molecule's function. For a series of cis-1-benzoyl-tetrahydroquinoline ligands, the most potent compounds were those with minimal substitution on the THQ ring, specifically hydrogen or fluorine at the C-6 position. nih.gov This indicates a strict steric and electronic requirement at this position for optimal activity. In other contexts, such as the synthesis of highly functionalized tetrahydroquinolines via aza-vinylogous Povarov reactions, the presence of an electron-releasing group (such as methoxy (B1213986) or dimethylamino) on the aniline (B41778) precursor, which ultimately forms the THQ ring, was necessary for the reaction to proceed. mdpi.com These groups typically end up at the C-6, C-7, or C-8 positions, highlighting the influence of electronics on the core structure. mdpi.com
The introduction of specific functional groups can dramatically enhance both the potency and selectivity of tetrahydroquinoline derivatives. A notable example is the incorporation of trifluoromethyl (CF3) and morpholine (B109124) moieties. nih.govresearchgate.netresearchgate.net SAR analysis revealed that these two groups, when appropriately positioned, significantly boost the compound's performance. nih.govresearchgate.netresearchgate.netmdpi.com The trifluoromethyl group, a strong electron-withdrawing and lipophilic moiety, can enhance binding affinity and improve metabolic stability. The morpholine ring can improve solubility, membrane permeability, and form key hydrogen bond interactions with the target protein. mdpi.com
One derivative, designated as compound 10e, which incorporates these features, emerged as a particularly promising candidate in studies targeting the mTOR pathway in cancer cells. nih.govresearchgate.netmdpi.com It displayed exceptional activity against the A549 lung cancer cell line, with a half-maximal inhibitory concentration (IC50) significantly lower than that of standard agents. mdpi.com
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
|---|---|---|---|
| 10e | 0.033 ± 0.003 | - | - |
| 10h | - | 0.087 ± 0.007 | - |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
Data sourced from MDPI. mdpi.com The table shows the potent and selective activity of tetrahydroquinoline derivatives, with compound 10e being most effective against A549 cells, 10h against MCF-7 cells, and 10d showing broad-spectrum activity.
Conformational Analysis and its Implications for Molecular Recognition
The three-dimensional arrangement of a molecule (its conformation) is paramount for its ability to recognize and bind to a specific biological target. For tetrahydroquinoline derivatives, computational studies such as molecular docking and molecular dynamics (MD) simulations have been employed to understand these interactions. nih.govresearchgate.net These studies highlight the strong binding interactions and stability of these derivatives within the active site of their target, such as the mTOR kinase domain. nih.govresearchgate.net MD simulations have confirmed that potent compounds can maintain stable protein-ligand interactions over time, indicating a favorable and structurally sound binding mode. nih.govresearchgate.net This stability is essential for sustained biological activity. The specific conformation adopted by the tetrahydroquinoline ring and its substituents dictates the precise orientation of key pharmacophoric features, ensuring they are correctly positioned to interact with corresponding residues in the target's binding site.
Comparative SAR Analysis with Related Scaffolds (e.g., Tetrahydroisoquinolines, Benzothiazolones)
To understand the unique advantages of the tetrahydroquinoline scaffold, it is useful to compare its SAR with that of related heterocyclic systems, such as 1,2,3,4-tetrahydroisoquinolines (THIQ). The THIQ nucleus is another privileged scaffold found in many biologically active compounds. rsc.org
While both scaffolds are prevalent in medicinal chemistry, their SAR profiles often differ significantly depending on the therapeutic target. For instance, in the development of anti-trypanosomal agents based on the THIQ core, preliminary SAR analysis showed that substitution at the 1-position of the THIQ nucleus had no effect on activity, whereas biphenyl (B1667301) methyl substitution at a phenolic hydroxyl group displayed greater potency. rsc.org In another study on THIQ-based inhibitors of Mycobacterium tuberculosis, a general trend of improved potency was observed with increased lipophilicity, and the nature of the linker group at the 7-position was found to be important. nih.gov
This contrasts with the SAR for the benzoyl-tetrahydroquinolines discussed earlier, where substitutions on the N-benzoyl group and at the C-6 position of the THQ ring were the primary drivers of potency. nih.gov While general principles like the importance of lipophilicity can overlap, the specific "hot spots" for modification and the types of substituents that confer optimal activity are distinct for each scaffold. This underscores that despite their structural similarities, the tetrahydroquinoline and tetrahydroisoquinoline cores present different vectors for substituent placement, leading to unique interactions with biological targets.
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Studies
It is important to consider that the benzoyl group at the 6-position and the oxo group at the 2-position of the tetrahydroquinoline core of 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one would significantly influence its electronic and steric properties, thereby determining its specific enzyme inhibitory profile. Further enzymatic assays are necessary to elucidate its precise effects on kinases, PPARs, and PDE III.
Receptor Binding Profiling
The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effects. Although direct receptor binding assays for this compound are not widely reported, research on analogous tetrahydroisoquinoline derivatives has demonstrated their potential to interact with various receptors. For example, certain substituted tetrahydroisoquinolines have been identified as selective antagonists for the orexin 1 receptor, while others have shown affinity for sigma receptors. nih.govnih.gov
The specific substitution pattern of this compound, particularly the presence of the benzoyl moiety, would play a crucial role in defining its receptor binding affinity and selectivity. Computational modeling and in vitro binding assays would be instrumental in identifying the potential receptor targets for this compound and understanding its structure-activity relationships.
Modulation of Cellular Signaling Pathways (e.g., mTOR pathway)
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism, and its signaling pathway is often dysregulated in diseases such as cancer. Recent studies have highlighted the potential of the tetrahydroquinoline scaffold to inhibit the mTOR pathway. tandfonline.com Specifically, morpholine-substituted tetrahydroquinoline derivatives have been synthesized and identified as potential mTOR inhibitors. nih.govresearchgate.net
These findings suggest that this compound could potentially exert its biological effects by modulating the mTOR signaling pathway. The benzoyl group could influence the compound's ability to interact with the ATP-binding site of the mTOR kinase domain. However, direct experimental evidence is required to confirm this hypothesis and to delineate the specific downstream effects of such modulation.
DNA Intercalation and Replication Inhibition Mechanisms
The planar aromatic nature of the quinoline (B57606) ring system suggests that its derivatives may interact with DNA. Indeed, several benzoquinoline and tetrahydroquinoline derivatives have been investigated as potential DNA-intercalating agents. nih.govnih.govresearchgate.net These compounds can insert themselves between the base pairs of the DNA double helix, leading to conformational changes that can interfere with DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Furthermore, some tetrahydroisoquinoline analogs have been found to inhibit DNA gyrase, an enzyme crucial for DNA topology.
The benzoyl group in this compound could enhance its DNA binding affinity through additional stacking interactions. Spectroscopic studies and molecular modeling would be valuable in determining the precise mode and strength of its interaction with DNA and its potential to inhibit DNA replication.
Gene Expression Modulation
The modulation of gene expression is a fundamental mechanism through which chemical compounds can exert profound biological effects. A study on a series of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands demonstrated their ability to control the expression of a reporter gene in an ecdysone-responsive system. nih.gov In this system, the compounds were assayed for their ability to activate a reporter gene downstream of an ecdysone (B1671078) response element in a mammalian cell line engineered to express the ecdysone receptor.
The study revealed that the nature and position of substituents on the benzoyl ring and the tetrahydroquinoline core were critical for activity. Specifically, compounds with small, lipophilic substituents at the meta and para positions of the benzoyl ring were found to be the most potent. This research provides strong evidence that the benzoyl-tetrahydroquinoline scaffold can function as a modulator of gene expression, a mechanism that could underlie the biological activities of this compound. Further studies using techniques such as microarray analysis or RNA sequencing would be necessary to understand the global impact of this compound on gene expression profiles in various cell types.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT, HF, Semi-Empirical Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods are employed to solve the Schrödinger equation, providing a detailed picture of the molecule's electronic structure. nih.govnih.gov
Molecular Geometry Optimization and Electronic Structure Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one, this would involve using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G*) to find the minimum energy conformation. nih.gov
Once the geometry is optimized, a wealth of information about the electronic structure can be obtained. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. sapub.orgrsc.org A smaller energy gap suggests higher reactivity. The MEP map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. rsc.org
Table 1: Illustrative Electronic Properties from DFT Calculations for this compound
| Parameter | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the optimized molecule. | -880.123 Hartrees |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.8 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.7 eV |
| Dipole Moment | A measure of the polarity of the molecule. | 3.2 Debye |
Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Quantum chemical methods can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model. For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted spectra can aid in the interpretation of experimental results.
Similarly, the electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This calculation provides information about the electronic transitions between molecular orbitals and the corresponding absorption wavelengths, which are characteristic of the molecule's chromophores.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. ekb.egconnectjournals.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies could be performed against a variety of biological targets to predict its binding affinity and mode of interaction.
The process involves preparing the 3D structures of both the ligand (the compound) and the receptor (the protein), and then using a scoring function to evaluate the different possible binding poses. The results are typically reported as a binding energy or a docking score, with lower values indicating a more favorable interaction. nih.gov The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. nih.govmdpi.com
Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |
| Protein Kinase A (1APM) | -8.5 | Tyr204, Leu173, Val123 |
| Cyclooxygenase-2 (5IKT) | -9.2 | Arg120, Tyr355, Val523 |
| Estrogen Receptor Alpha (1ERE) | -7.9 | Arg394, Glu353, Leu387 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Molecular Dynamics (MD) Simulations for Protein-Ligand Stability and Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the protein-ligand complex over time. nih.govmdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements and conformational changes.
For a complex of this compound bound to a protein target, an MD simulation could be run for several nanoseconds to assess the stability of the binding pose predicted by docking. ajchem-a.com Key analyses from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the simulation can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity. nih.gov
QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new or untested compounds can be predicted.
To build a QSAR model for a series of tetrahydroquinolinone derivatives, including this compound, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. nih.gov Once a statistically robust model is developed, it can be used to predict the biological activity of this compound based on its calculated descriptors. This can help in prioritizing compounds for synthesis and experimental testing. Studies on related tetrahydroisoquinoline derivatives have successfully employed QSAR to guide the design of new potent agents. researchgate.net
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one" by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydroquinoline ring system and the benzoyl substituent. The aromatic protons of the benzoyl group are expected to appear in the downfield region, typically between δ 7.4 and 7.8 ppm. The protons on the tetrahydroquinoline core will also resonate in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the benzoyl and lactam carbonyl groups. The aliphatic protons at the C3 and C4 positions of the tetrahydroquinoline ring are expected to appear as multiplets in the upfield region, likely between δ 2.5 and 3.5 ppm. The N-H proton of the lactam will likely present as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the benzoyl group and the lactam are expected to be the most downfield, typically resonating in the range of δ 165-195 ppm. The aromatic carbons of both the quinoline (B57606) and benzoyl rings will appear in the δ 110-150 ppm region. The aliphatic carbons at C3 and C4 will be found in the upfield region of the spectrum.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~168 |
| C3 | ~2.6 (t) | ~30 |
| C4 | ~2.9 (t) | ~35 |
| C4a | - | ~128 |
| C5 | ~7.8 (d) | ~129 |
| C6 | - | ~135 |
| C7 | ~7.7 (dd) | ~128 |
| C8 | ~7.0 (d) | ~116 |
| C8a | - | ~138 |
| N-H | ~8.5 (br s) | - |
| Benzoyl C=O | - | ~195 |
| Benzoyl C1' | - | ~137 |
| Benzoyl C2'/C6' | ~7.8 (d) | ~130 |
| Benzoyl C3'/C5' | ~7.5 (t) | ~128 |
| Benzoyl C4' | ~7.6 (t) | ~133 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in "this compound" by detecting their characteristic vibrational frequencies.
The IR spectrum is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The benzoyl ketone C=O stretch will likely appear around 1660-1680 cm⁻¹. The lactam (cyclic amide) C=O stretch is anticipated at a slightly higher frequency, typically in the range of 1680-1700 cm⁻¹. A characteristic N-H stretching vibration for the lactam is expected to be observed as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations will likely be present just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below this value. The spectrum will also feature bands in the 1450-1600 cm⁻¹ region, corresponding to aromatic C=C bond stretching.
Interactive Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H (Lactam) | Stretch | 3200-3400 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| C=O (Lactam) | Stretch | 1680-1700 |
| C=O (Benzoyl) | Stretch | 1660-1680 |
| Aromatic C=C | Stretch | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated systems of "this compound." The molecule contains two main chromophores: the benzoyl group and the substituted quinolinone ring.
The UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions. The highly conjugated system resulting from the benzoyl group attached to the aromatic ring of the quinolinone will lead to strong π → π* transitions, likely resulting in one or more intense absorption bands in the 250-350 nm range. The carbonyl groups also possess non-bonding electrons (n electrons), which can undergo weaker n → π* transitions, potentially appearing as a shoulder or a separate weak band at a longer wavelength, possibly above 300 nm. The exact position and intensity of these bands are influenced by the solvent polarity.
Interactive Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Chromophore | Predicted λmax Range (nm) |
| π → π | Benzoyl-quinolinone system | 250-350 |
| n → π | Carbonyl groups | >300 (weak) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of "this compound." The nominal molecular weight of the compound is 251 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 251. Fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pattern for benzoyl-substituted compounds is the loss of the phenyl group (C₆H₅, 77 Da) to form a benzoyl cation, or the loss of the entire benzoyl group (C₆H₅CO, 105 Da). Fragmentation of the tetrahydroquinoline ring is also expected. Based on studies of similar tetrahydroquinolines, the loss of small molecules like CO or ethylene (B1197577) from the lactam ring can occur. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, confirming the elemental composition. Predicted m/z values for various adducts in electrospray ionization (ESI) are also available. uni.lu
Interactive Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 251.09 | Molecular Ion |
| [M+H]⁺ | 252.10192 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 274.08386 | Sodium Adduct uni.lu |
| [M-H]⁻ | 250.08736 | Deprotonated Molecule uni.lu |
| C₁₅H₁₂NO₂⁺ | 238 | Loss of CH |
| C₉H₈NO⁺ | 146 | Loss of Benzoyl radical |
| C₇H₅O⁺ | 105 | Benzoyl cation |
| C₆H₅⁺ | 77 | Phenyl cation |
Raman Spectroscopy for Vibrational Fingerprinting
The Raman spectrum is expected to show strong signals for the aromatic C=C stretching vibrations of the quinoline and benzoyl rings, typically in the 1580-1620 cm⁻¹ region. The carbonyl stretching vibrations will also be Raman active, though their intensities may differ from those in the IR spectrum. The symmetric vibrations of the aromatic rings, such as the ring breathing modes, are often strong in the Raman spectrum and provide a characteristic fingerprint for the molecule. Aliphatic C-H stretching and bending modes will also be present.
Interactive Table: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| C=O (Lactam & Benzoyl) | Stretch | 1650-1700 |
| Aromatic C=C | Ring Stretch | 1580-1620 |
| Aromatic Ring | Ring Breathing | ~1000 |
Research Applications and Future Directions for 6 Benzoyl 1,2,3,4 Tetrahydroquinolin 2 One
Development as Chemical Probes for Biological Systems
The inherent photophysical properties of the quinoline (B57606) nucleus suggest that 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one and its derivatives could be developed as chemical probes for biological systems. Quinoline-based compounds are known to exhibit fluorescence, a property that can be modulated by their local environment or by binding to specific analytes. drugbank.com
The fluorescence of quinoline and its derivatives can be significantly enhanced upon protonation or coordination with metal ions. drugbank.comnih.gov This suggests that the nitrogen atom in the tetrahydroquinoline ring, although part of a lactam, could potentially interact with biological cations or acidic microenvironments, leading to a "turn-on" fluorescent response. Furthermore, the benzophenone (B1666685) unit is a well-known photosensitizer and can participate in photo-induced chemical reactions, a property that could be harnessed for photoaffinity labeling or targeted light-activated therapies.
The solvatochromic behavior of some quinoline derivatives, where the fluorescence emission changes with solvent polarity, could be exploited to probe the hydrophobicity of protein binding pockets or cellular membranes. nih.gov Derivatives of this compound could be designed to target specific cellular components, such as lipid droplets, by modifying their lipophilicity, allowing for their visualization through fluorescence microscopy. nih.gov
Table 1: Potential Applications of this compound as a Chemical Probe
| Application Area | Underlying Principle | Potential Target |
| Fluorescent Sensing | Chelation-enhanced fluorescence (CHEF) or protonation-induced fluorescence enhancement. | Metal ions (e.g., Zn²⁺), acidic organelles (e.g., lysosomes). |
| Bioimaging | Solvatochromic fluorescence to detect changes in local polarity. | Protein binding sites, cellular membranes, lipid droplets. |
| Photoaffinity Labeling | Photochemical reactivity of the benzophenone moiety to form covalent bonds with nearby biomolecules upon UV irradiation. | Target enzymes or receptors. |
While direct studies on this compound as a chemical probe are yet to be published, the known properties of its constituent moieties provide a strong rationale for its exploration in this area.
Utilization as Building Blocks in Complex Molecule Synthesis
The tetrahydroquinoline ring system is a cornerstone in the synthesis of numerous alkaloids and pharmacologically important molecules. organic-chemistry.org The structure of this compound, with its multiple functional handles, makes it a potentially versatile building block for the synthesis of more complex molecular architectures.
The benzoyl group at the 6-position offers a ketone functionality that can be a site for various chemical transformations. For instance, it can undergo nucleophilic addition, reduction to a secondary alcohol, or serve as a handle for cross-coupling reactions to introduce further complexity. The lactam ring within the tetrahydroquinoline core can be hydrolyzed to reveal an amino acid derivative, which can then be used in peptide synthesis or other amide-forming reactions.
Furthermore, the aromatic ring of the tetrahydroquinoline system can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups. The strategic placement of the benzoyl and lactam functionalities provides a scaffold that can be elaborated into fused heterocyclic systems, which are of significant interest in drug discovery. core.ac.ukorganic-chemistry.org Multicomponent reactions, such as the Povarov reaction, are often used to construct tetrahydroquinoline rings and could potentially be adapted to use pre-functionalized building blocks like this compound to rapidly generate libraries of complex molecules. researchgate.net
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Type |
| Benzoyl Ketone | Reduction, Grignard reaction, Wittig reaction | Alcohols, tertiary alcohols, alkenes |
| Lactam Amide | Hydrolysis, Reduction | Amino acids, cyclic amines |
| Aromatic Ring | Electrophilic substitution (e.g., nitration, halogenation) | Substituted tetrahydroquinolines |
| Entire Scaffold | Annulation, Cycloaddition reactions | Fused polycyclic heterocycles |
The use of this compound as a synthon could streamline the synthesis of complex natural products and their analogues, such as the Hancock alkaloids (e.g., angustureine, cuspareine). organic-chemistry.org
Exploration as Lead Compounds in Drug Discovery Research (focus on mechanistic pathways)
Derivatives of the tetrahydroquinoline and quinolinone scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. mdpi.com This makes this compound an attractive starting point for drug discovery research.
Anticancer Activity: Many quinoline and tetrahydroquinoline derivatives have shown potent anticancer activity. nih.govresearchgate.netresearchgate.net The proposed mechanisms often involve the inhibition of key cellular processes. For instance, some quinoline-based compounds act as DNA intercalators and inhibitors of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. nih.gov Other derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and disruption of the mitochondrial membrane potential. researchgate.net Furthermore, the quinazoline (B50416) scaffold, structurally related to quinolinone, is found in several approved tyrosine kinase inhibitors (e.g., gefitinib, erlotinib), which block signaling pathways that promote cell proliferation. mdpi.commdpi.com The benzoyl moiety in this compound could also contribute to anticancer activity, as benzophenone derivatives have been investigated as potential anticancer agents. worktribe.com A recent study on a novel tetrahydroquinolinone derivative showed that it induced autophagy in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway. researchgate.net
Antiviral Activity: The quinoline core is present in several antiviral drugs, such as chloroquine (B1663885) and hydroxychloroquine. While their effectiveness against certain viruses is debated, the scaffold remains a valid starting point for the development of new antiviral agents. organic-chemistry.org The mechanisms of action for antiviral quinolines can be diverse, including the inhibition of viral entry, replication, or release from host cells. acs.org For example, some tetrahydroisoquinoline derivatives have been shown to inhibit SARS-CoV-2 replication by acting at a post-entry stage of the viral life cycle. researchgate.net
Enzyme Inhibition: A study on cis-1-benzoyl-1,2,3,4-tetrahydroquinoline derivatives revealed their ability to act as ligands for the ecdysone (B1671078) receptor, controlling gene expression in responsive systems. nih.gov This highlights the potential of the benzoyl-tetrahydroquinoline scaffold to specifically interact with protein targets. The general class of quinolones, known for their antibacterial effects, function by inhibiting bacterial DNA gyrase and topoisomerase IV, preventing DNA replication. thieme-connect.comnih.govusda.gov This established mechanism provides a clear pathway for designing new antibacterial agents based on the this compound scaffold.
Opportunities for Biotransformation Studies
Biotransformation, which utilizes microorganisms or isolated enzymes to perform chemical modifications, offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. frontiersin.org The this compound molecule presents several sites that are amenable to enzymatic modification, offering opportunities to generate novel derivatives with potentially enhanced biological activity or improved pharmacokinetic properties.
Fungal biotransformation is a particularly promising avenue. Fungi, such as those from the genera Mortierella, Rhizopus, and Aspergillus, are known to perform a variety of reactions, including hydroxylations, on xenobiotic compounds. usda.govnih.gov Studies on a similar tetrahydroquinoline showed that incubation with Mortierella isabelina resulted in specific hydroxylation of the molecule. Microbial hydroxylation of benzoyl-containing heterocycles has also been reported, indicating that both the tetrahydroquinoline and benzoyl portions of the target molecule could be modified. nih.gov
Enzymes such as monoamine oxidases (MAO-N) have been shown to catalyze the aromatization of tetrahydroquinolines to their corresponding quinolines, a transformation that could be used to generate a different class of compounds from the same starting material. nih.govresearchgate.netbohrium.com Furthermore, the biotransformation of benzophenone derivatives has been explored, suggesting that the benzoyl moiety could be a target for microbial metabolism. researchgate.net Engineered microorganisms could also be employed; for example, E. coli has been engineered to transform benzoate (B1203000) into 2,4,6-trihydroxybenzophenone, demonstrating the potential for targeted biocatalytic modifications of the benzoyl group. nih.govnih.gov
Table 3: Potential Biotransformation Reactions for this compound
| Biocatalyst Type | Potential Reaction | Potential Product(s) |
| Fungi (e.g., Mortierella, Rhizopus) | Hydroxylation | Hydroxylated derivatives on the aromatic rings or aliphatic chain. |
| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 6-Benzoyl-quinolin-2-one derivatives. |
| Engineered Bacteria (e.g., E. coli) | Hydroxylation, Glycosylation | Derivatives with altered solubility and bioavailability. |
| Various Microorganisms | Reduction of Ketone | 6-(hydroxy(phenyl)methyl)-1,2,3,4-tetrahydroquinolin-2-one. |
These biocatalytic approaches could generate a library of novel metabolites for further biological screening.
Emerging Methodologies in Tetrahydroquinoline Chemistry
The synthesis of the tetrahydroquinoline core remains an active area of research, with numerous modern methodologies being developed to improve efficiency, selectivity, and sustainability. These emerging techniques are highly relevant for the synthesis of this compound and its analogues.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. thieme-connect.com Methods for the photocatalytic synthesis of tetrahydroquinolines have been developed, often involving radical cyclization pathways. thieme-connect.comorganic-chemistry.org Natural pigments like chlorophyll (B73375) have even been used as green photosensitizers for these transformations. thieme-connect.com
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.orgrsc.org The synthesis of tetrahydroquinoline libraries has been successfully demonstrated using flow reactors, often in combination with multicomponent reactions like the Povarov reaction. acs.orgrsc.org This technology is well-suited for the rapid optimization of reaction conditions and the scale-up production of target compounds.
Organocatalysis: The use of small, chiral organic molecules as catalysts for asymmetric synthesis has revolutionized the preparation of enantiomerically pure compounds. thieme-connect.comthieme-connect.comacs.orgrsc.orgnih.gov Organocatalytic methods for the asymmetric synthesis of tetrahydroquinolines have been developed, providing access to specific stereoisomers, which is often crucial for biological activity. thieme-connect.comthieme-connect.comacs.orgrsc.orgnih.gov
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy for synthesizing complex molecules. thieme-connect.com Transition-metal-catalyzed C-H activation has been applied to the synthesis of substituted quinolines and tetrahydroquinolines, allowing for the introduction of functional groups at positions that are difficult to access through traditional methods. thieme-connect.com
These advanced synthetic methods provide a powerful toolkit for the efficient and diverse synthesis of this compound and a wide range of its derivatives for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
